5-Decylthiophene-2-carboxylic acid
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Overview
Description
5-Decylthiophene-2-carboxylic acid is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by a decyl group attached to the thiophene ring at the 5-position and a carboxylic acid group at the 2-position. Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-decylthiophene-2-carboxylic acid typically involves the functionalization of thiophene derivatives. One common method is the alkylation of thiophene-2-carboxylic acid with decyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Decylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halogenating agents such as bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield decylthiophene-2-carboxylate, while reduction can produce decylthiophene-2-methanol .
Scientific Research Applications
5-Decylthiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex thiophene derivatives and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 5-decylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity. For instance, its derivatives can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Lacks the decyl group, making it less hydrophobic.
Thiophene-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.
5-Decylthiophene: Lacks the carboxylic acid group, affecting its reactivity and solubility.
Uniqueness: 5-Decylthiophene-2-carboxylic acid is unique due to the presence of both the decyl group and the carboxylic acid group, which confer distinct chemical and physical properties. The decyl group increases hydrophobicity, while the carboxylic acid group enhances reactivity and solubility in polar solvents .
Properties
CAS No. |
113953-39-2 |
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Molecular Formula |
C15H24O2S |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
5-decylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C15H24O2S/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(18-13)15(16)17/h11-12H,2-10H2,1H3,(H,16,17) |
InChI Key |
TZNUMPAEXGQNJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(S1)C(=O)O |
Origin of Product |
United States |
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